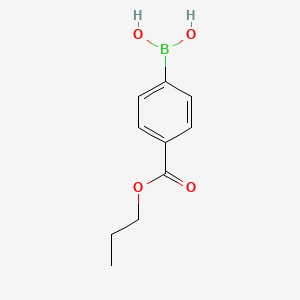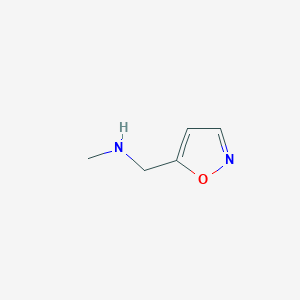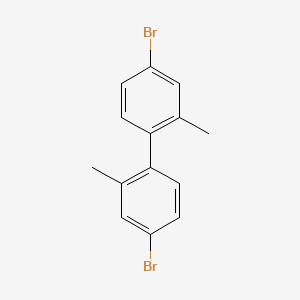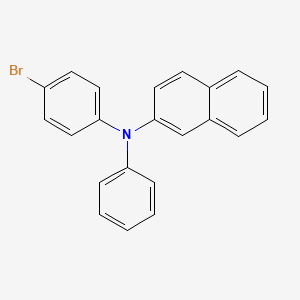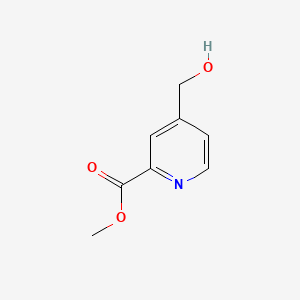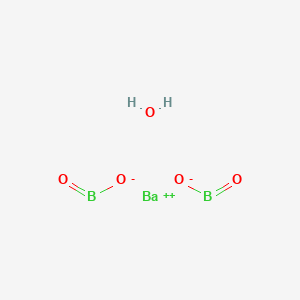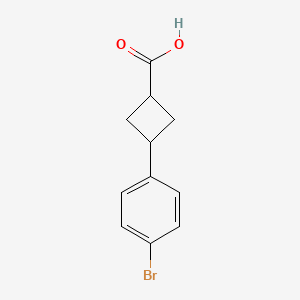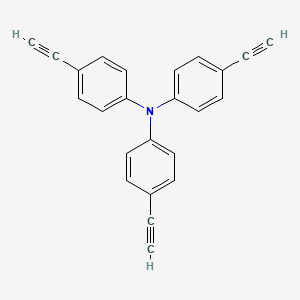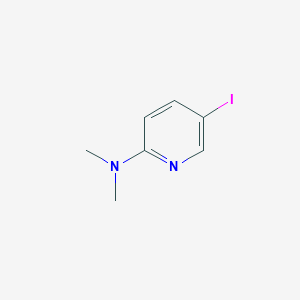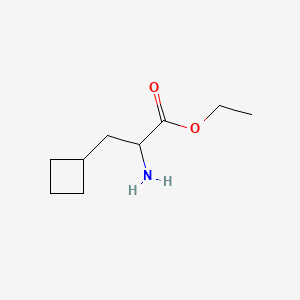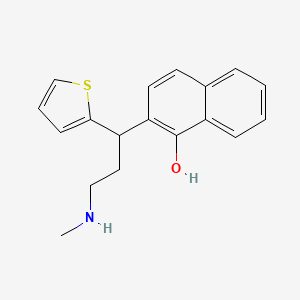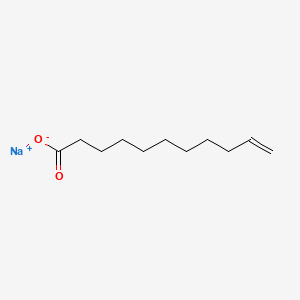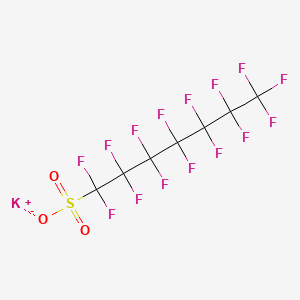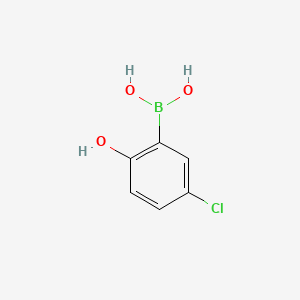
5-Chloro-2-hydroxyphenylboronic acid
Vue d'ensemble
Description
5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2HPA) is a boronic acid derivative that has been used in various scientific research applications due to its unique properties. 5-Cl-2HPA has a wide range of applications, from the synthesis of new molecules to its use as a catalyst in organic reactions. It has also been studied for its biochemical and physiological effects and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Synthesis of Derivatives via Suzuki Cross-Coupling Reactions
5-Chloro-2-hydroxyphenylboronic acid has been utilized in the synthesis of various derivatives, particularly in palladium-catalyzed Suzuki cross-coupling reactions. This method involves coupling with different arylboronic acids to produce compounds with varying properties. For instance, the synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives demonstrated that the substituents on arylboronic acids significantly impact the electronic effects and properties of the final products (Ikram et al., 2015).
Fluorescence Quenching Studies
Research has also explored the fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid. Such studies are crucial in understanding the interaction dynamics of these compounds, as they provide insights into various quenching mechanisms and parameters. This knowledge is valuable in developing applications like fluorescence-based sensors and diagnostic tools (Geethanjali et al., 2015).
Pharmaceutical and Nutraceutical Applications
5-Chloro-2-hydroxyphenylboronic acid derivatives have shown potential in pharmaceutical and nutraceutical applications. Certain derivatives exhibit significant activities such as anti-thrombolytic, biofilm inhibition, and haemolytic properties. These activities suggest potential medicinal applications for these compounds, with specific derivatives showing promise in treating certain conditions (Ikram et al., 2015).
Potential in Photodynamic Therapy
Additionally, derivatives of chlorophenylboronic acids, which include 5-chloro-2-hydroxyphenylboronic acid, have been studied in the context of photodynamic therapy, particularly in the treatment of cancer. These compounds, when activated by light, have the potential to induce cell death in cancerous tissues, making them valuable in experimental oncology (Senge & Brandt, 2011).
Applications in Analytical Chemistry
The compound has also found applications in analytical chemistry. For instance, it has been used in the synthesis of novel fluorescent probes for detecting specific substances, such as hydrogen peroxide. Such probes are crucial for various analytical applications, including environmental monitoring and clinical diagnostics (Cai et al., 2015).
Propriétés
IUPAC Name |
(5-chloro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZASRFCRAZNPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629636 | |
| Record name | (5-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxyphenylboronic acid | |
CAS RN |
89488-25-5 | |
| Record name | (5-Chloro-2-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-hydroxyphenyl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



